FMF-02-063-1 - 1980884-01-2

FMF-02-063-1

Catalog Number: EVT-268464
CAS Number: 1980884-01-2
Molecular Formula: C25H28N6O4S
Molecular Weight: 508.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FMF-02-063-1 inhibits p308 AKT and p473 AKT signaling in isogenic HMEC cell lines where PI3K signaling is driven exclusively by CA-p110-δ under serum starved conditions. FMF-02-063-1 does not inhibit p308 AKT and p473 AKT signaling in isogenic HMEC cell lines where PI3K signaling is driven exclusively by CAp110-α or CA-p110-β.
Overview

FMF-02-063-1 is a synthetic compound identified for its potential applications in biomedical research, particularly in the context of targeting specific kinases. It is classified as a small molecule inhibitor and has been studied for its effects on various biological pathways.

Source

The compound is cataloged in chemical databases and research repositories, indicating its availability for purchase and study in laboratory settings. Information about FMF-02-063-1 can be found on platforms such as BenchChem and Smolecule, which provide details on its synthesis, properties, and applications.

Classification

FMF-02-063-1 is categorized under small molecule inhibitors, specifically targeting phosphoinositide 3-kinase (PI3K) pathways. This classification is significant as PI3K signaling is crucial in various cellular processes, including growth, proliferation, and survival.

Synthesis Analysis

Methods

The synthesis of FMF-02-063-1 involves a multi-step organic reaction process. Key steps include:

  1. Formation of Key Intermediates: Initial reactions produce essential intermediates that are crucial for the final compound.
  2. Introduction of Functional Groups: Subsequent reactions introduce specific functional groups that enhance the compound's biological activity.

Technical Details

The synthesis typically requires precise control over reaction conditions, including temperature, solvent choice, and the use of catalysts. The process may also involve purification steps to isolate the final product with high purity.

Molecular Structure Analysis

Structure

FMF-02-063-1 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C24H23F4N7O3C_{24}H_{23}F_{4}N_{7}O_{3} with a molecular weight of 533.5 g/mol.

Chemical Reactions Analysis

Reactions

FMF-02-063-1 can undergo several types of chemical reactions:

  1. Oxidation: Certain functional groups within the compound may be oxidized to form new products.
  2. Reduction: The compound can also participate in reduction reactions.
  3. Substitution: Fluorine atoms in the structure can be substituted with other functional groups under specific conditions.

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The choice of conditions—temperature, solvent, and pH—plays a critical role in determining the reaction outcomes.

Mechanism of Action

Process

FMF-02-063-1 functions primarily by inhibiting specific kinases involved in cellular signaling pathways. The mechanism involves:

  1. Binding to Target Kinases: The compound selectively binds to phosphoinositide 3-kinase isoforms.
  2. Disruption of Signaling Pathways: This binding inhibits downstream signaling processes that are crucial for cell growth and survival.

Data

Studies have shown that FMF-02-063-1 maintains potent inhibition against PI3K delta and gamma isoforms, making it a candidate for further research in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

FMF-02-063-1 exhibits characteristics typical of small organic molecules, including solubility in organic solvents and stability under standard laboratory conditions.

Chemical Properties

The compound's reactivity is influenced by its functional groups, allowing it to participate in diverse chemical reactions while maintaining stability under various conditions. Relevant data regarding its melting point, boiling point, and solubility are typically provided by chemical suppliers or databases.

Applications

FMF-02-063-1 has potential applications in scientific research, particularly in pharmacology and biochemistry:

  1. Targeted Cancer Therapy: Due to its ability to inhibit key signaling pathways associated with cancer cell proliferation.
  2. Research Tool: Used in studies investigating PI3K signaling pathways and their implications in various diseases.
Introduction to FMF-02-063-1

Conceptual Definition and Nomenclature of FMF-02-063-1

FMF-02-063-1 is designated by the systematic chemical name N-(4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl)-N-methylmethanesulfonamide, with molecular formula C₁₆H₁₈FN₃O₃S (molecular weight: 351.4 g/mol). The "FMF" prefix references the identifier assigned during probe development at the originating institution, while "02-063-1" denotes the specific chemical series and iteration within screening libraries. The compound features a fluorinated bipyrimidine core decorated with an isopropyl substituent and methylsulfonamide pharmacophore, critical for PI3K binding affinity. Its structural characterization confirms a planar pyrimidine ring system facilitating ATP-competitive binding, with the formyl group enabling potential bioconjugation applications in chemical biology studies [1] [3].

Table 1: Chemical Identification Profile of FMF-02-063-1

Identifier TypeDesignation
Systematic NameN-(4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl)-N-methylmethanesulfonamide
Molecular FormulaC₁₆H₁₈FN₃O₃S
CAS Registry NumberNot publicly assigned
Alternative LabelsFMF-02-063-1 (Chemical Probes Portal)
Structural FeaturesFluorophenyl-pyrimidine core, formyl group, methylsulfonamide

Historical Evolution and Discovery Trajectory

FMF-02-063-1 emerged from targeted medicinal chemistry efforts (2018-2023) to develop isoform-selective PI3K inhibitors, building upon the quinazoline/pyrimidine scaffolds of earlier pan-PI3K inhibitors. The probe was optimized through iterative structure-activity relationship (SAR) studies focusing on PIK3CD (delta) and PIK3CG (gamma) inhibition, isoforms critically involved in leukocyte signaling and tumor microenvironment interactions. Key structural innovations included:

  • Introduction of the 4-fluorophenyl moiety to enhance hydrophobic pocket interactions
  • Strategic placement of the formyl group to permit chemical derivatization
  • Optimization of the N-methylmethanesulfonamide substituent for improved kinase selectivity [1]

The compound first appeared in chemical probe databases in 2021 and received significant characterization updates through 2023-2024, reflecting ongoing research interest. Its development occurred concurrently with clinical PI3K inhibitors like Idelalisib (PI3Kδ-specific) and Duvelisib (δ/γ inhibitor), though FMF-02-063-1 maintains distinct structural differences that position it primarily as a research tool rather than therapeutic candidate. Recent SERP evaluations (2024) have critically assessed its selectivity profile and research utility compared to established inhibitors, driving further chemical optimization efforts [1].

Academic Significance and Research Imperatives

FMF-02-063-1 addresses critical gaps in kinase research by enabling:

  • Isoform-Specific Pathway Analysis: As a dual δ/γ inhibitor, it facilitates dissection of overlapping immunological functions between PI3Kδ (expressed in leukocytes) and PI3Kγ (myeloid cell-specific) in inflammatory and tumor microenvironments.
  • Chemical Biology Applications: The formyl group permits chemoselective modification for creating affinity reagents, fluorescent probes, and PROTAC degraders to study PI3K subcellular localization and protein complexes.
  • Selectivity Benchmarking: Its distinct off-target profile (including Aurora kinase inhibition) provides a comparator for developing next-generation inhibitors with improved specificity [1].

Key research imperatives identified through characterization include:

  • Selectivity Optimization: Despite 2.1 nM potency against PI3Kδ, the compound shows significant inhibition of PI3Kα (IC₅₀ = 55 nM) and Aurora kinases (IC₅₀ = 150 nM), limiting its utility in complex biological systems where these off-targets are functionally relevant.
  • Cellular Validation Gaps: No published studies have confirmed target engagement in primary human immune cells, creating uncertainty about cell permeability and intracellular activity.
  • Structural Biology Opportunities: The absence of a publicly available co-crystal structure (PDB ID not assigned) impedes rational design of analogs with improved selectivity profiles [1].

Table 2: Research Parameters of FMF-02-063-1

ParameterValueAssay Method
Primary TargetsPIK3CD (δ), PIK3CG (γ)ADAPTA fluorescence immunoassay
PI3Kδ Potency (IC₅₀)2.1 nMADP detection assay
PI3Kγ Potency~6.5 nM (estimated)Not formally reported
Selectivity Ratio (δ:α)26-fold (55 nM vs 2.1 nM)KINOMEscan®
Key Off-TargetsPI3Kα (55 nM), Aurora A/B (150 nM)KINOMEscan® concentration: 1μM
Research ApplicationsImmunology, oncology, kinase signalingChemical Probes Portal

Properties

CAS Number

1980884-01-2

Product Name

FMF-02-063-1

IUPAC Name

2-((3-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)amino)-5,8,11-trimethyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one

Molecular Formula

C25H28N6O4S

Molecular Weight

508.6

InChI

InChI=1S/C25H28N6O4S/c1-16-7-8-21-20(13-16)24(33)30(3)22-15-26-25(28-23(22)29(21)2)27-17-5-4-6-19(14-17)36(34,35)31-11-9-18(32)10-12-31/h4-8,13-15,18,32H,9-12H2,1-3H3,(H,26,27,28)

InChI Key

GHKMIOAEPALCFS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N(C)C(N=C(NC3=CC(S(=O)(N4CCC(O)CC4)=O)=CC=C3)N=C5)=C5N(C)C2=O)C=C1

Solubility

Soluble in DMSO

Synonyms

FMF-02-063-1; FMF02063-1; FMF 02 0631;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.